molecular formula C15H28N4O5 B14769998 Oxytocin C-terminal tripeptide Acetate

Oxytocin C-terminal tripeptide Acetate

Cat. No.: B14769998
M. Wt: 344.41 g/mol
InChI Key: DJQUBXCMAXAQRP-IYPAPVHQSA-N
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Description

Oxytocin C-terminal tripeptide Acetate is a synthetic derivative of oxytocin, a mammalian neurohypophysial hormone. This compound is specifically the C-terminal tripeptide of oxytocin, which plays a crucial role in binding to the oxytocin receptor . Oxytocin itself is well-known for its roles in social bonding, sexual reproduction, childbirth, and the period after childbirth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxytocin C-terminal tripeptide Acetate involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Attachment of the first amino acid: The first amino acid is attached to the resin.

    Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and purification: The peptide is cleaved from the resin and purified using techniques like HPLC.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification methods like preparative HPLC are employed to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Oxytocin C-terminal tripeptide Acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine) are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various analogs of this compound with modified amino acid sequences or altered functional groups .

Scientific Research Applications

Oxytocin C-terminal tripeptide Acetate has a wide range of scientific research applications:

Mechanism of Action

Oxytocin C-terminal tripeptide Acetate exerts its effects by binding to the oxytocin receptor, a G protein-coupled receptor (GPCR). This binding activates intracellular signaling pathways, including the phosphoinositide pathway, leading to the release of calcium ions and subsequent cellular responses. The compound’s interaction with the receptor is crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence and ability to mimic the C-terminal end of oxytocin. This makes it a valuable tool for studying the structure-activity relationships of oxytocin and its receptor .

Properties

Molecular Formula

C15H28N4O5

Molecular Weight

344.41 g/mol

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C13H24N4O3.C2H4O2/c1-8(2)6-10(12(19)16-7-11(14)18)17-13(20)9-4-3-5-15-9;1-2(3)4/h8-10,15H,3-7H2,1-2H3,(H2,14,18)(H,16,19)(H,17,20);1H3,(H,3,4)/t9-,10-;/m0./s1

InChI Key

DJQUBXCMAXAQRP-IYPAPVHQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1.CC(=O)O

Origin of Product

United States

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